molecular formula C10H8N2O3 B3395309 8-Amino-4-oxo-4h-quinolizine-3-carboxylic acid CAS No. 337909-31-6

8-Amino-4-oxo-4h-quinolizine-3-carboxylic acid

Cat. No.: B3395309
CAS No.: 337909-31-6
M. Wt: 204.18 g/mol
InChI Key: GBTQWWJAMFEDEE-UHFFFAOYSA-N
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Description

8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid is a heterocyclic compound with significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinolizine core, which is a bicyclic structure combining a pyridine and a piperidine ring. The presence of an amino group at the 8th position and a carboxylic acid group at the 3rd position further enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors such as 2-aminobenzoic acid derivatives. The reaction conditions often include the use of strong acids or bases to facilitate ring closure and subsequent functional group modifications.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperatures and pressures. Catalysts and solvents are carefully chosen to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroquinolizine derivatives, while reduction can produce hydroxyquinolizine compounds.

Scientific Research Applications

8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid exerts its effects often involves interaction with specific molecular targets. For instance, as an HIV integrase inhibitor, it binds to the active site of the enzyme, blocking the integration of viral DNA into the host genome . This inhibition is facilitated by the compound’s ability to chelate metal ions such as magnesium, which are essential for the enzyme’s activity.

Comparison with Similar Compounds

    4-Oxo-4H-quinolizine-3-carboxylic acid: Lacks the amino group at the 8th position, which may reduce its reactivity and biological activity.

    8-Aminoquinoline: Similar structure but lacks the carboxylic acid group, affecting its solubility and interaction with biological targets.

    Quinolizine derivatives: Various derivatives with different substituents at the amino or carboxylic acid positions, each with unique properties and applications.

Uniqueness: 8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid is unique due to the combination of its functional groups, which confer a balance of reactivity and stability. This makes it a versatile compound for various chemical reactions and a promising candidate for drug development.

Properties

IUPAC Name

8-amino-4-oxoquinolizine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c11-6-3-4-12-7(5-6)1-2-8(9(12)13)10(14)15/h1-5H,11H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTQWWJAMFEDEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=C(C2=O)C(=O)O)C=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433395
Record name AGN-PC-0MWF5B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337909-31-6
Record name AGN-PC-0MWF5B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Amino-4-oxo-4h-quinolizine-3-carboxylic acid
Reactant of Route 2
8-Amino-4-oxo-4h-quinolizine-3-carboxylic acid
Reactant of Route 3
8-Amino-4-oxo-4h-quinolizine-3-carboxylic acid
Reactant of Route 4
8-Amino-4-oxo-4h-quinolizine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
8-Amino-4-oxo-4h-quinolizine-3-carboxylic acid
Reactant of Route 6
8-Amino-4-oxo-4h-quinolizine-3-carboxylic acid

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